[4-(3-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone
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Overview
Description
[4-(3-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorobenzyl group and a piperidine ring substituted with a methylsulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes, while the piperidine ring can be prepared via the hydrogenation of pyridine derivatives. The final compound is obtained by reacting the piperazine intermediate with 3-chlorobenzyl chloride and the piperidine intermediate with methylsulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(3-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide and thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [4-(3-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, [4-(3-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with enhanced performance.
Mechanism of Action
The mechanism of action of [4-(3-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and piperidine derivatives, such as:
- [4-(3-Chlorobenzyl)piperazine]
- [1-(Methylsulfonyl)piperidine]
- [4-(3-Chlorophenyl)piperazine]
Uniqueness
What sets [4-(3-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE apart is its combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H26ClN3O3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C18H26ClN3O3S/c1-26(24,25)22-7-3-5-16(14-22)18(23)21-10-8-20(9-11-21)13-15-4-2-6-17(19)12-15/h2,4,6,12,16H,3,5,7-11,13-14H2,1H3 |
InChI Key |
MLYMSSNVIVVWOX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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